1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea
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Overview
Description
1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea is a complex organic compound characterized by its unique adamantane structure and trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea typically involves multiple steps, starting with the preparation of the adamantane derivative. This is followed by the introduction of the trifluoromethylphenyl group and the formation of the urea linkage. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The conditions for these reactions can vary widely, but they often require controlled temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Scientific Research Applications
1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but they are believed to play a crucial role in the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea include other adamantane derivatives and trifluoromethylphenyl compounds. These compounds share structural similarities but may differ in their chemical properties and biological activities.
Uniqueness
The uniqueness of this compound lies in its combination of the adamantane structure with the trifluoromethylphenyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
1-(1-adamantyl)-3-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F3N2O2/c21-20(22,23)16-3-1-15(2-4-16)17(26)11-24-18(27)25-19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,12-14,17,26H,5-11H2,(H2,24,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTZJFUKCTZGGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCC(C4=CC=C(C=C4)C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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